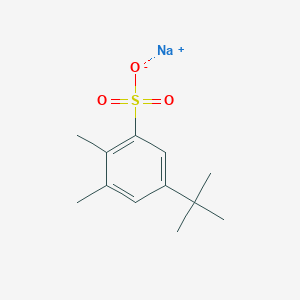![molecular formula C9H8BrClN2O4 B4934831 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4934831.png)
7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrido[1,2-a]pyrimidine derivative and has been synthesized using various methods.
作用機序
The exact mechanism of action of 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. In addition, this compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane. In vivo studies have shown that this compound can reduce inflammation in animal models.
実験室実験の利点と制限
One of the advantages of using 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to be toxic to some cell lines at high concentrations.
将来の方向性
There are several future directions for the study of 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate. One of the future directions is the development of new synthetic methods for this compound. Another future direction is the study of the mechanism of action of this compound. In addition, future studies could focus on the development of new therapeutic applications for this compound. Finally, future studies could also focus on the optimization of the toxicity profile of this compound for its potential use in clinical trials.
Conclusion:
In conclusion, 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate is a compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been discussed in this paper.
合成法
The synthesis of 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate has been reported in the literature using different methods. One of the most commonly used methods is the reaction of 2-amino-4,6-dibromo-3-methylpyridine with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with perchloric acid to obtain the perchlorate salt of the compound.
科学的研究の応用
The compound 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent.
特性
IUPAC Name |
7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN2.ClHO4/c1-7-4-5-11-9-3-2-8(10)6-12(7)9;2-1(3,4)5/h2-6H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNSPMUWBKLOKT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+]2C=C(C=CC2=NC=C1)Br.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4934749.png)
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4934752.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)propanamide](/img/structure/B4934764.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4934771.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934780.png)

![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B4934789.png)



![3-(2-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934823.png)
![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)
![3,5-dichloro-4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4934836.png)